molecular formula C14H15N B14269627 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- CAS No. 185459-34-1

3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-

Cat. No.: B14269627
CAS No.: 185459-34-1
M. Wt: 197.27 g/mol
InChI Key: DCXAMSGTAOWBRT-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a carbonitrile group and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- typically involves the reaction of cyclohexene with a nitrile source in the presence of a catalyst. One common method is the hydrocyanation of cyclohexene using hydrogen cyanide in the presence of a nickel catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, such as amides or ethers.

Scientific Research Applications

3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

    Cyclohexene-1-carbonitrile: Lacks the 4-methylphenyl substituent, making it less sterically hindered.

    4-Methyl-3-cyclohexene-1-carbonitrile: Similar structure but with different substituent positions, affecting its reactivity and applications.

Properties

CAS No.

185459-34-1

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

6-(4-methylphenyl)cyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-3,6-9,13-14H,4-5H2,1H3

InChI Key

DCXAMSGTAOWBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC=CCC2C#N

Origin of Product

United States

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